molecular formula C19H21N5O B2673644 2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide CAS No. 920461-00-3

2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide

Cat. No.: B2673644
CAS No.: 920461-00-3
M. Wt: 335.411
InChI Key: VPMSPQYPBUJSSV-UHFFFAOYSA-N
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Description

2-Phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide is a synthetic compound featuring a tetrazole core substituted with a p-tolyl group and a butanamide side chain. The tetrazole ring, a nitrogen-rich heterocycle, is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids due to its similar acidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-3-17(15-7-5-4-6-8-15)19(25)20-13-18-21-22-23-24(18)16-11-9-14(2)10-12-16/h4-12,17H,3,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMSPQYPBUJSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-phenylbutanamide with p-tolyl tetrazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include KMnO4 and CrO3, typically in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 and NaBH4 are used in anhydrous conditions to prevent unwanted side reactions.

    Substitution: Nucleophiles such as halides or amines can be used under various conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s amide group distinguishes it from esters (Compounds 8, 10) and carboxylic acids (Compound 11).
  • The p-tolyl group introduces steric bulk and lipophilicity compared to the chlorotrityl group in Compound 8, which may influence receptor binding or solubility.

Comparison with Angiotensin II Receptor Blockers (ARBs) ()

ARBs like valsartan and losartan () share the tetrazole pharmacophore but differ in backbone structures:

Compound Core Structure Key Functional Groups Bioavailability Notes Reference
Valsartan Biphenyl-tetrazole, valine derivative Tetrazole, carboxylate High bioavailability as free acid
Losartan Biphenyl-tetrazole, imidazole methanol Tetrazole, hydroxymethyl Prodrug (activated metabolically)
Target Compound p-Tolyl-tetrazole, butanamide Tetrazole, amide Unknown (amide may bypass prodrug step) N/A

Key Differences :

  • Backbone Flexibility: The target compound’s butanamide chain may offer greater conformational flexibility compared to losartan’s rigid imidazole-methanol group.
  • Lipophilicity : The p-tolyl group could enhance membrane permeability compared to valsartan’s biphenyl-carboxylate system.

Comparison with Candesartan Cilexetil-Related Compounds ()

Candesartan cilexetil-related Compound B () features a tetrazole-linked biphenyl system with a benzimidazole-carboxylate ester:

Compound Core Structure Functional Groups Notes Reference
Candesartan Cilexetil-Related B Biphenyl-tetrazole, benzimidazole ester Tetrazole, cyclohexyl ester Prodrug ester for improved solubility
Target Compound p-Tolyl-tetrazole, butanamide Tetrazole, amide Amide may reduce solubility vs. esters N/A

Key Contrasts :

  • Solubility : The cyclohexyl ester in Candesartan’s analog enhances solubility, whereas the target compound’s amide and p-tolyl groups may reduce aqueous solubility.
  • Metabolism : Esters (e.g., candesartan prodrugs) are hydrolyzed to active acids, whereas amides are typically more stable, altering metabolic pathways.

Biological Activity

2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C19H21N5OC_{19}H_{21}N_{5}O with a molecular weight of 335.4 g/mol. Its structure features a phenyl group, a butanamide backbone, and a tetrazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC19H21N5OC_{19}H_{21}N_{5}O
Molecular Weight335.4 g/mol
CAS Number920461-00-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to engage with enzymes and receptors effectively. This interaction can lead to inhibition or modulation of specific pathways, contributing to its therapeutic effects.

Key Mechanisms:

Biological Evaluations

Several studies have been conducted to evaluate the biological activities of this compound:

Antioxidant Activity

Research has highlighted the antioxidant potential of derivatives containing tetrazole moieties. For instance, compounds similar to this compound demonstrated significant free radical scavenging abilities in DPPH assays .

Antihypertensive Effects

A study on related tetrazole-containing compounds indicated their efficacy as angiotensin-II receptor antagonists, which could provide insights into the antihypertensive potential of this compound . The mechanism involves blocking the action of angiotensin II, leading to vasodilation and reduced blood pressure.

Case Studies

  • Xanthine Oxidase Inhibition : A structure-based drug design approach identified derivatives with enhanced potency against XO. The introduction of a tetrazole moiety significantly improved binding affinity and inhibitory action .
  • Antimicrobial Screening : While direct studies on this compound are sparse, related compounds have shown promising results against various bacterial strains, warranting further investigation into this compound's spectrum of activity.

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions .
  • Step 2 : Alkylation of the tetrazole nitrogen using a halogenated precursor (e.g., bromomethyl phenylbutanamide) in dry tetrahydrofuran (THF) with a base like K₂CO₃ .
  • Validation : Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC to assess purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., tetrazole protons at δ 8.5–9.0 ppm, amide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ = 406.18, observed 406.17) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing for solid-state studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the binding affinity of this compound to target proteins?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or enzyme) on a sensor chip and measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, prioritizing residues within 4 Å of the tetrazole and phenyl groups .

Q. What experimental strategies address contradictions in bioactivity data across similar compounds?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., p-tolyl vs. fluorophenyl) and correlate changes with activity trends .
  • Metabolic Stability Assays : Test compounds in hepatocyte models to identify rapid degradation pathways that may explain inconsistent in vivo/in vitro results .
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., IC50 measurements) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings to improve cross-selectivity .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate steps at >90% conversion .

Methodological Considerations

Q. What are the best practices for assessing the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via LC-MS at 37°C over 24 hours .
  • Plasma Stability Assays : Expose the compound to human plasma and quantify intact compound remaining after 1–4 hours .

Q. How should researchers prioritize structural analogs for further pharmacological testing?

  • Computational Filters : Apply Lipinski’s Rule of Five and PAINS filters to exclude promiscuous binders .
  • In Silico Toxicity Prediction : Use tools like ProTox-II to flag hepatotoxic or mutagenic moieties (e.g., nitro groups) .

Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50/IC50.
  • Error Propagation : Report confidence intervals (95% CI) for replicate experiments (n ≥ 3) .

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